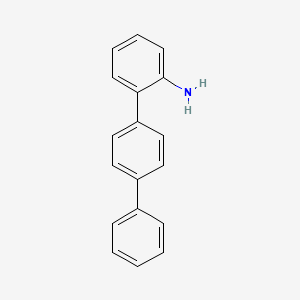

2-(4-Phenylphenyl)aniline

Descripción

2-(4-Phenylphenyl)aniline is a polyaromatic amine characterized by a biphenyl moiety attached to the aniline backbone. For instance, derivatives like N-(4-Bromophenyl)-4-Phenyl-N-(4-Phenylphenyl)aniline (CAS 499128-71-1) are critical intermediates in OLED manufacturing due to their high thermal stability (melting point ~171°C) and purity (≥98%) . The biphenyl group in this compound likely contributes to extended π-conjugation, enhancing electronic properties suitable for optoelectronic applications.

Propiedades

IUPAC Name |

2-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCYDNMVXHWZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)aniline typically involves the reaction of biphenyl with aniline under specific conditions. One common method is the palladium-catalyzed amination of aryl halides. This process involves the use of a palladium catalyst, a base, and a ligand to facilitate the coupling of the aryl halide with aniline .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Phenylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

Building Block in Organic Synthesis

2-(4-Phenylphenyl)aniline serves as a crucial building block in organic synthesis. It is utilized in the development of new materials, particularly in the creation of polymers and dyes. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, makes it versatile for synthesizing more complex molecules.

Industrial Production

The industrial synthesis of this compound typically involves palladium-catalyzed reactions. These processes are optimized for high yield and purity, often employing techniques such as recrystallization or chromatography for purification.

Potential Therapeutic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Studies have shown that it can inhibit pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli, suggesting its potential as a therapeutic agent.

Antioxidant and Antimicrobial Activity

The compound displays notable antioxidant properties by scavenging free radicals and reducing lipid peroxidation in cellular models. Additionally, derivatives of this compound have demonstrated varying degrees of antimicrobial activity against different bacterial strains, indicating potential applications in pharmaceuticals.

Anti-inflammatory Studies

A study focused on the effects of this compound on human cell lines found a significant reduction in inflammatory markers when treated with the compound. This suggests its promise as an anti-inflammatory agent.

Antioxidant Activity Assessment

In vitro assays conducted on the compound revealed its ability to scavenge free radicals effectively. The results indicated a reduction in oxidative stress markers, underscoring its potential use in antioxidant therapies.

Antimicrobial Testing

Testing against various bacterial strains showed that derivatives of this compound exhibited antimicrobial properties. This finding opens avenues for developing new antimicrobial agents derived from this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of two phenyl groups attached to an aniline moiety contributes to its unique properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenylamine | Two phenyl groups attached to nitrogen | Known for its use as a stabilizer in rubber production |

| 4-Aminodiphenyl | Similar biphenyl structure with amino group | Exhibits different solubility properties |

| 4-Methyl-N,N-diphenylaniline | Methyl group substitution on one phenyl | Potentially increased lipophilicity |

| N,N-Diphenylaniline | Basic structure without additional substitutions | Commonly used in dye manufacturing |

Mecanismo De Acción

The mechanism of action of 2-(4-Phenylphenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding. For example, it may inhibit specific enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Thermal Properties

The biphenyl group in 2-(4-Phenylphenyl)aniline distinguishes it from other aniline derivatives. Key comparisons include:

Key Observations :

- Biphenyl vs. Halogenated Substituents : The biphenyl group in this compound enhances π-conjugation compared to halogenated derivatives like the bromophenyl analog, which prioritizes steric bulk and electronic tuning for OLED stability .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups in N-(4-Methoxyphenyl)-2-nitroaniline contrast with the neutral biphenyl group, affecting reactivity and solubility .

Host-Guest Interaction and Solubility

Phosphine derivatives with biphenyl groups, such as diphenyl(4-adamantylphenyl)phosphine (AdTPP), exhibit strong host-guest interactions (association constant Kf ~10²) in supercritical CO₂ (scCO₂). For this compound, the absence of polar functional groups may reduce solubility in polar solvents, necessitating scCO₂ or similar media for industrial applications.

Toxicity and Environmental Impact

Data gaps exist for this compound’s toxicity, a common issue among biphenyl-aniline derivatives. For example, 4-(4-nitrophenylazo)aniline lacks comprehensive toxicity profiles, emphasizing the need for cautious handling .

Actividad Biológica

2-(4-Phenylphenyl)aniline, also known as diphenylamine derivative, is an organic compound characterized by its biphenyl structure where one phenyl group is directly connected to an aniline moiety. Its chemical formula is C13H11N. This compound has garnered interest in various fields, including organic electronics and pharmaceuticals, due to its unique electronic properties and potential biological activities.

The biological activity of this compound involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or bind to specific receptors, leading to various biological effects. For instance, it has been suggested that it could inhibit enzymes involved in inflammatory processes, thereby exhibiting potential anti-inflammatory effects.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which may contribute to the reduction of oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit certain inflammatory pathways, making it a candidate for further therapeutic exploration.

- Antimicrobial Activity : Some derivatives of diphenylamine have demonstrated antimicrobial properties, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of two phenyl groups and an aniline moiety contributes to its unique properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenylamine | Two phenyl groups attached to nitrogen | Known for its use as a stabilizer in rubber production |

| 4-Aminodiphenyl | Similar biphenyl structure with amino group | Exhibits different solubility properties |

| 4-Methyl-N,N-diphenylaniline | Methyl group substitution on one phenyl | Potentially increased lipophilicity |

| N,N-Diphenylaniline | Basic structure without additional substitutions | Commonly used in dye manufacturing |

This table illustrates how structural variations can lead to differing biological activities and applications.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study investigated the effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound exhibited notable antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models.

- Antimicrobial Testing : A series of tests against various bacterial strains showed that derivatives of this compound displayed varying degrees of antimicrobial activity, indicating potential applications in pharmaceuticals.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Phenylphenyl)aniline in laboratory settings?

- Methodological Answer : The synthesis typically involves coupling reactions between aryl halides and aniline derivatives. For example, a Suzuki-Miyaura cross-coupling may utilize a palladium catalyst to link 4-bromophenylboronic acid to a substituted aniline precursor. Post-reaction purification via column chromatography (e.g., using hexane/ethyl acetate gradients) ensures product purity . Intermediate steps often require controlled conditions (e.g., inert atmosphere, reflux) to prevent side reactions. Final characterization employs NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm molecular identity and purity (>98%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, in related biphenylaniline derivatives, SCXRD reveals bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions) with precision. Crystallographic parameters (e.g., space group Pna21, unit cell dimensions a = 15.061 Å, b = 21.992 Å) are refined using software like SHELX, with displacement parameters validated against thermal ellipsoid models . Complementary techniques like FT-IR and UV-Vis spectroscopy corroborate functional groups and conjugation effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. A systematic approach includes:

- Cross-validation : Compare results across multiple instruments (e.g., high-field NMR at 600 MHz vs. 400 MHz) .

- Computational modeling : Density Functional Theory (DFT) simulations predict ¹H/¹³C chemical shifts, which are matched against experimental data to identify anomalies .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous peaks in crowded spectral regions.

Q. What strategies enhance the utility of this compound in organic electronics?

- Methodological Answer : The biphenyl backbone facilitates π-π stacking, critical for charge transport in conductive polymers. Researchers graft the aniline moiety into polyaniline (PANI) or polythiophene matrices via electrophilic substitution. For example:

- Doping : Introduce sulfonic acid groups to improve conductivity (e.g., via post-polymerization sulfonation) .

- Morphology control : Anneal thin films at 150–200°C to optimize crystallinity, monitored via grazing-incidence XRD (GI-XRD) .

- Device integration : Test hole-transport properties in OLEDs using cyclic voltammetry (HOMO/LUMO levels) and time-of-flight (TOF) mobility measurements.

Q. How do hydrogen-bonding networks in this compound derivatives influence material properties?

- Methodological Answer : SCXRD studies of analogs (e.g., N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) reveal that N–H···O hydrogen bonds form 1D chains along the [0 0 1] axis, enhancing thermal stability and mechanical rigidity . These interactions are quantified using Hirshfeld surface analysis, which maps intermolecular contact contributions (e.g., 12% H···O interactions). Such patterns guide the design of supramolecular frameworks for optoelectronic or catalytic applications.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations (e.g., 60% vs. 85%) may stem from:

- Catalyst loading : Optimize palladium concentration (0.5–2 mol%) and ligand choice (e.g., SPhos vs. XPhos) in cross-coupling reactions .

- Purification efficiency : Compare silica gel chromatography with preparative HPLC for isolating low-abundance byproducts.

- Scale effects : Pilot small-scale (<1 g) vs. gram-scale syntheses to assess reproducibility, noting exothermicity or mixing inefficiencies.

Applications in Medicinal Chemistry

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The biphenyl-aniline scaffold is a pharmacophore in FASN (fatty acid synthase) inhibitors, as seen in derivatives like 2-hydroxy-1-{4-[(4-phenylphenyl)carbonyl]piperazin-1-yl}ethan-1-one. Rational design involves:

- Docking studies : Use AutoDock Vina to predict binding affinities to FASN’s ketoacyl synthase domain .

- SAR analysis : Modify substituents (e.g., electron-withdrawing groups at the para-position) to enhance IC₅₀ values, validated via enzymatic assays .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.